

# An In-depth Technical Guide to the Chemical Structure of Rutin Sulfate

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Compound of Interest			
Compound Name:	Rutin sulfate		
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## **Abstract**

Rutin sulfate, a sulfated derivative of the flavonoid glycoside rutin, has garnered significant interest in the scientific community due to its enhanced water solubility and potentially altered biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of rutin sulfate, including its various forms and nomenclature. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its physicochemical properties. Although specific quantitative NMR and mass spectrometry data for rutin sulfate are not widely available in the public domain, this guide provides the corresponding data for the parent compound, rutin, and discusses the anticipated spectral changes upon sulfation. Furthermore, the known interactions of rutin with key signaling pathways, such as NF-kB and MAPK, are detailed and visualized, providing a basis for understanding the potential mechanisms of action of rutin sulfate.

### **Chemical Structure and Nomenclature**

**Rutin sulfate** is not a single, uniquely defined molecule but rather a term that can encompass a range of sulfated derivatives of rutin. The degree and position of sulfation can vary depending on the synthetic method employed. This leads to a variety of potential structures, from monosulfated to poly-sulfated forms. The most common form referred to in the literature is a polysulfated sodium salt, which enhances the molecule's water solubility.



## Foundational & Exploratory

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The core structure of rutin consists of the flavonol quercetin glycosidically linked to the disaccharide rutinose ( $\alpha$ -L-rhamnopyranosyl-( $1 \rightarrow 6$ )- $\beta$ -D-glucopyranose). Sulfation typically occurs at one or more of the hydroxyl groups on the quercetin backbone or the sugar moieties.

Table 1: Chemical Identifiers for Rutin Sulfate and Related Compounds



Compound Name	CAS Number	Molecular Formula	IUPAC Name	InChl	Canonical SMILES
Rutin Sulfate	12768-44- 4[1], 108916- 86-5	C27H32O20 S	2-(3,4-dihydroxyphe nyl)-5,7-dihydroxy-3-[(2S,3R,4S,5 S,6R)-3,4,5-trihydroxy-6-[(2R,3R,4R,5 R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl] oxan-2-yl]oxychrome n-4-one;sulfuric acid[1]	InChl=1S/C2 7H30O16.H2 O4S/c1-8- 17(32)20(35) 22(37)26(40- 8)39-7-15- 18(33)21(36) 23(38)27(42- 15)43-25- 19(34)16- 13(31)5- 10(28)6- 14(16)41- 24(25)9-2-3- 11(29)12(30) 4-9;1- 5(2,3)4/h2- 6,8,15,17- 18,20-23,26- 33,35- 38H,7H2,1H3 ; (H2,1,2,3,4)/t 8-,15+,17-,18 +,20+,21-,22 +,23+,26+,27 -;/m0./s1	C[C@H]1 INVALID- LINK OC[C@@H]2INVALID- LINK OC3=C(OC4 =CC(=CC(=C 4C3=O)O)O) C5=CC(=C(C =C5)O)O)O) O)O)O)O)O'>C @@HO.OS(= O)(=O)O
Rutin Sodium Sulfate	12768-44-4	C27H28Na2 O22S2	disodium;[2- (3,4- dihydroxyphe nyl)-4-oxo-5- sulfonatooxy- 3- [(2S,3R,4S,5	InChI=1S/C2 7H30O22S2. 2Na/c1-8- 17(30)20(33) 22(35)26(44- 8)43-7-15- 18(31)21(34)	C[C@H]1 INVALID- LINK OC[C@@H]2INVALID- LINK OC3=C(OC4



			S,6R)-3,4,5- trihydroxy-6- [[(2R,3R,4R,5 R,6S)-3,4,5- trihydroxy-6- methyloxan- 2- yl]oxymethyl] oxan-2- yl]oxychrome n-7-yl] sulfate	23(36)27(46- 15)47-25- 19(32)16- 13(45- 24(25)9-2-3- 11(28)12(29) 4-9)5-10(48- 50(37,38)39) 6-14(16)49- 51(40,41)42;; /h2- 6,8,15,17- 18,20-23,26- 31,33- 36H,7H2,1H3 ,(H,37,38,39) (H,40,41,42);; /q;2*+1/p- 2/t8-,15+,17-, 18+,20+,21-, 22+,23+,26+, 27-;;/m0/s1	=C(C3=O)C( =CC(=C4)OS (=O)(=O) [O-])OS(=O) (=O) [O-])C5=CC( =C(C=C5)O) O)O)O)O)O) O">C@@HO .[Na+].[Na+]
Rutin (Parent Compound)	153-18-4	C27H30O16	2-(3,4-dihydroxyphe nyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5 R,6S)-3,4,5-trihydroxy-6-[[(-2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl] oxan-2-	InChI=1S/C2 7H30O16/c1- 8- 17(32)20(35) 22(37)26(40- 8)39-7-15- 18(33)21(36) 23(38)27(42- 15)43-25- 19(34)16- 13(31)5- 10(28)6- 14(16)41- 24(25)9-2-3- 11(29)12(30)	CC1C(C(C(C (O1)OCC2C( C(C(C(O2)O C3=C(OC4= CC(=CC(=C4 C3=O)O)O)C 5=CC(=C(C= C5)O)O)O)O O)O)O)O



yl]oxy]chrome 4-9/h2n-4-one 6,8,15,17-

18,20-23,26-

33,35-

38H,7H2,1H3 /t8-,15+,17-,1 8+,20+,21-,2 2+,23+,26+,2 7-/m0/s1

# Experimental Protocols: Synthesis of Rutin Poly(H-)Sulfate Salts

The synthesis of rutin poly(H-)sulfate salts is most effectively achieved through the use of a trialkylamine-sulfur trioxide complex. This method allows for the introduction of multiple sulfate groups onto the rutin molecule, thereby significantly increasing its water solubility.

# Synthesis of Rutin Poly(H-)Sulfate, Trimethylamine Salt

### Materials:

- Rutin
- Trimethylamine-sulfur trioxide complex
- Dry Dimethylformamide (DMF)
- Absolute Ethanol
- · Anhydrous Diethyl Ether

### Procedure:

- A solution of trimethylamine-sulfur trioxide complex (3.34 g) in warm dry dimethylformamide is prepared with stirring until a clear solution is obtained.
- Rutin (1.22 g) is added to the solution.



- The reaction mixture is stirred continuously at 65-70°C for 20 hours.
- After 20 hours, the solution is cooled to room temperature.
- The cooled solution is then poured into absolute ethanol with stirring, which will cause the
  product to separate as a pale yellow gum.
- The supernatant is decanted, and the gummy product is triturated repeatedly with absolute ethanol followed by anhydrous diethyl ether.
- The purified product is then dried in vacuo to yield the solvated pale brown gum of rutin poly(H-)sulfate, trimethylamine salt.

## Conversion to Rutin Poly(H-)Sulfate, Sodium Salt

#### Materials:

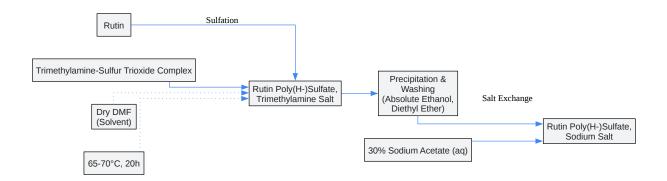
- Rutin poly(H-)sulfate, trimethylamine salt
- · Deionized Water
- 30% Aqueous Sodium Acetate Solution
- Absolute Ethanol

#### Procedure:

- A portion of the rutin poly(H-)sulfate, trimethylamine salt (3.0 g) is dissolved in a minimal amount of deionized water.
- A 10 mL portion of 30% aqueous sodium acetate solution is added with swirling, and the mixture is allowed to stand at room temperature for 20 minutes.
- Absolute ethanol (100 mL) is then added, causing the sodium salt to separate as a yellow semi-solid.
- The supernatant is decanted, and the product is triturated with absolute ethanol to yield a
  yellow granular solid.



 The solid is collected by filtration, washed with absolute ethanol and then ether, and finally dried to give the desired rutin poly(H-)sulfate, sodium salt as a solvated bright yellow powder.



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Caption: Synthesis workflow for Rutin Poly(H-)Sulfate, Sodium Salt.

# **Physicochemical and Spectroscopic Data**

While specific experimental NMR and mass spectrometry data for **rutin sulfate** are not readily available in the public domain, the data for the parent compound, rutin, is well-documented. The introduction of sulfate groups is expected to cause predictable shifts in the NMR spectra and introduce characteristic fragmentation patterns in mass spectrometry.

Table 2: Physicochemical Properties of Rutin and Rutin Sodium Sulfate



Property	Rutin (Parent Compound)	Rutin Sodium Sulfate
Molecular Weight	610.52 g/mol	814.6 g/mol (disodium disulfate)[2]
Appearance	Yellow to greenish-yellow powder	Yellow to brown powder
Water Solubility	Poorly soluble	Soluble
Melting Point	193-195 °C (decomposes)	Not well-defined

# **Nuclear Magnetic Resonance (NMR) Spectroscopy of Rutin**

The following tables summarize the reported  $^1H$  and  $^{13}C$  NMR chemical shifts for the parent compound, rutin, in DMSO-d<sub>6</sub>.

Table 3: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) Chemical Shifts for Rutin

Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-2'	7.54	d	2.2
H-6'	7.52	dd	8.4, 2.2
H-5'	6.84	d	8.4
H-6	6.20	d	2.0
H-8	6.39	d	2.0
H-1"	5.34	d	7.2
H-1'''	4.38	d	1.2
CH₃ (Rhamnose)	1.09	d	6.2

Note: Data compiled from publicly available spectral data.



Table 4: <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) Chemical Shifts for Rutin

Carbon	Chemical Shift (δ, ppm)
C-2	156.4
C-3	133.3
C-4	177.4
C-5	161.2
C-6	98.7
C-7	164.1
C-8	93.6
C-9	156.5
C-10	104.0
C-1'	121.2
C-2'	115.3
C-3'	144.8
C-4'	148.5
C-5'	116.3
C-6'	121.7
C-1"	101.2
C-1"'	100.8

Note: Data compiled from publicly available spectral data.

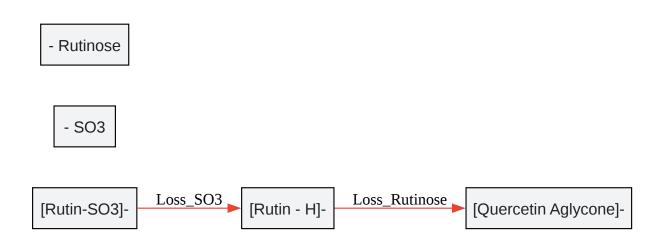
Expected Changes upon Sulfation: The introduction of a sulfate group (-OSO<sub>3</sub><sup>-</sup>) at a hydroxyl position will typically cause a downfield shift (increase in ppm) of the adjacent proton and carbon signals in the NMR spectra due to the electron-withdrawing nature of the sulfate group. The magnitude of the shift will depend on the position of sulfation.



## **Mass Spectrometry of Rutin**

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of flavonoids and their derivatives. The fragmentation pattern of rutin is well-established.

Expected Fragmentation of **Rutin Sulfate**: In the mass spectrum of **rutin sulfate**, one would expect to observe the molecular ion corresponding to the specific sulfated species. The fragmentation pattern would likely involve the neutral loss of SO<sub>3</sub> (80 Da) from the molecular ion, followed by the characteristic fragmentation of the rutin backbone. The primary fragmentation of rutin itself involves the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose (146 Da) and glucose (162 Da) moieties, leading to the quercetin aglycone at m/z 302 (in positive mode).



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Caption: Expected fragmentation pathway of a mono-sulfated Rutin.

## **Modulation of Signaling Pathways**

While specific studies on the detailed molecular interactions of **rutin sulfate** with signaling pathways are limited, the parent compound, rutin, has been shown to modulate several key pathways involved in inflammation and cellular stress responses. It is plausible that **rutin sulfate**, with its altered physicochemical properties, may exhibit similar or enhanced activities.

## Inhibition of the NF-κB Signaling Pathway



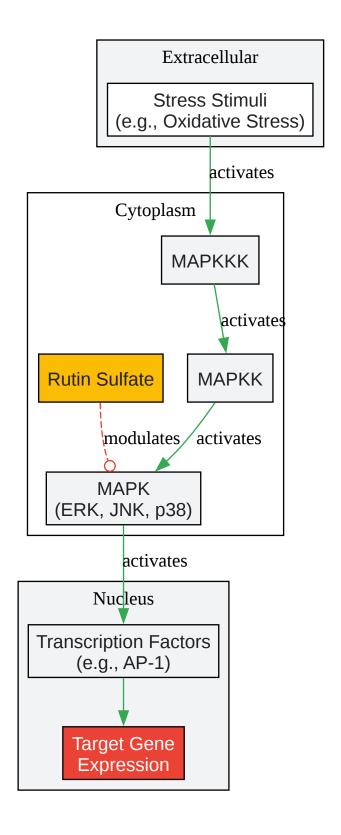
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7]

Caption: Postulated inhibition of the NF-kB pathway by **Rutin Sulfate**.

## **Modulation of the MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Rutin has been demonstrated to modulate the activity of different MAPK family members, including ERK, JNK, and p38.[4][8]





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Caption: Postulated modulation of the MAPK pathway by **Rutin Sulfate**.



### Conclusion

Rutin sulfate presents a promising modification of the naturally occurring flavonoid rutin, with enhanced water solubility that may translate to improved bioavailability and therapeutic efficacy. This technical guide has provided a detailed overview of its chemical structure, synthesis, and physicochemical properties. While a comprehensive spectroscopic characterization of rutin sulfate is not yet widely available, the provided data on the parent compound, rutin, serves as a valuable reference point for researchers. The established modulatory effects of rutin on the NF-kB and MAPK signaling pathways suggest that rutin sulfate may exert its biological effects through similar mechanisms, a hypothesis that warrants further investigation. This guide serves as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of rutin sulfate.

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